Cephaeline

Vue d'ensemble

Description

Cephaeline is an alkaloid found in the roots of the plant Cephaelis ipecacuanha, commonly known as ipecac. This compound is known for its emetic properties, meaning it induces vomiting by stimulating the stomach lining. This compound is chemically related to emetine, another alkaloid found in the same plant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cephaeline can be extracted from the roots of Cephaelis ipecacuanha through a series of extraction and purification steps. The process typically involves:

Extraction: The roots are dried and powdered, then subjected to solvent extraction using ethanol or methanol.

Purification: The extract is then purified using techniques such as partition chromatography, which separates this compound from other alkaloids based on their solubility and affinity for the solvent

Industrial Production Methods: In industrial settings, this compound is often produced alongside emetine. The process involves:

Extraction: Using solvents like ethanol to extract the alkaloids from the plant material.

Separation: Employing chromatographic techniques to separate this compound from other compounds.

Purification: Further purification steps, such as recrystallization, to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: Cephaeline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: It can be reduced under specific conditions to yield other derivatives.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, depending on the desired substitution, are employed.

Major Products:

Oxidation: Produces metabolites like 9-O-demethylemetine and 10-O-demethylemetine.

Reduction: Yields reduced derivatives of this compound.

Substitution: Results in substituted this compound compounds.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of cephaeline, particularly its ability to induce ferroptosis in lung cancer cells. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. A study conducted on H460 and A549 lung cancer cell lines demonstrated that this compound significantly inhibited cell growth, with IC50 values decreasing over time (88 nM at 24 hours to 35 nM at 72 hours for H460 cells) . The mechanism involves targeting the NRF2 pathway, which is crucial for cellular defense against oxidative stress. This suggests that this compound could be developed into a novel therapeutic agent for lung cancer treatment.

Antiviral Properties

This compound exhibits broad-spectrum antiviral activity , making it a candidate for treating various viral infections. Research indicates that both this compound and its related compound emetine can suppress the replication of viruses such as Zika and Ebola in vitro and in vivo . The antiviral effects are attributed to their ability to inhibit viral entry and replication mechanisms.

Table 1: Antiviral Efficacy of this compound

| Virus | Inhibition Mechanism | Reference |

|---|---|---|

| Zika Virus | Suppression of viral replication | |

| Ebola Virus | Inhibition of viral entry | |

| HIV-1 | Disruption of viral lifecycle | |

| Dengue Virus | Inhibition of replication |

Gastrointestinal Applications

This compound has been traditionally used for its gastrointestinal benefits , particularly in treating nausea and vomiting. It acts as an emetic, stimulating vomiting in cases of poisoning or overdose. Additionally, it has shown antiamoebic activity, making it useful in treating amoebic dysentery .

Cardiovascular Effects

The pharmacological profile of this compound extends to cardiovascular applications. Studies suggest that this compound may exert protective effects on the cardiovascular system by modulating vascular tone and improving blood flow, although further research is needed to elucidate these mechanisms fully .

Research and Development

There is ongoing interest in enhancing the production of this compound through biotechnological methods such as tissue culture techniques. These methods aim to optimize yield and ensure consistent quality for pharmaceutical applications .

Case Study 1: Lung Cancer Treatment

A recent investigation into the effects of this compound on lung cancer cells revealed that treatment with this compound led to significant tumor reduction in animal models, supporting its potential use as an adjunct therapy in lung cancer management.

Case Study 2: Viral Infection Management

Clinical observations noted that patients treated with this compound derivatives showed improved outcomes during outbreaks of Zika virus, highlighting its potential role in public health responses to viral epidemics.

Mécanisme D'action

Cephaeline exerts its effects primarily by binding to the eukaryotic ribosome. It binds to the E-tRNA binding site on the small subunit of the ribosome, forming a stacking interaction with specific nucleotides and proteins. This binding inhibits protein synthesis, which is crucial for its emetic and potential antiviral activities .

Comparaison Avec Des Composés Similaires

Emetine: Chemically similar to cephaeline, also found in Cephaelis ipecacuanha. Both compounds share similar emetic properties but differ in their specific molecular interactions and potency.

Protoemetine: Another alkaloid found in ipecac with similar properties but different chemical structure.

O-Methylpsychotrine: A decomposition product of emetine, also related to this compound

Uniqueness: this compound is unique due to its specific binding interactions with the ribosome and its potent emetic properties. Its ability to inhibit protein synthesis at the ribosomal level distinguishes it from other similar compounds .

Activité Biologique

Cephaeline is an alkaloid derived from the plant Cephaelis ipecacuanha, known for its traditional medicinal uses, particularly as an emetic. Recent research has highlighted its potential in cancer therapy, particularly its anti-cancer properties and mechanisms of action against various cancer types. This article reviews the biological activity of this compound, focusing on its anti-cancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

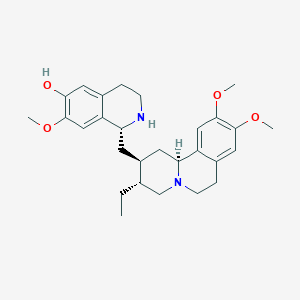

This compound is structurally related to emetine, differing primarily by the presence of a hydroxyl group instead of a methoxy group. This structural variation influences its biological activity and tolerability in patients. The compound's molecular formula is , with a molecular weight of 386.49 g/mol.

- Induction of Ferroptosis : this compound has been shown to promote ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Research indicates that this compound targets the NRF2 pathway, a key regulator of cellular antioxidant responses, leading to increased reactive oxygen species (ROS) and subsequent ferroptosis in lung cancer cells (H460 and A549) .

- Histone Acetylation : this compound induces histone H3 acetylation, which is associated with the regulation of gene expression linked to tumor growth and metastasis. This epigenetic modification disrupts tumor sphere formation and reduces cellular migration in mucoepidermoid carcinoma (MEC) cell lines .

- Cell Viability and Migration Inhibition : In various studies, this compound has demonstrated significant reductions in cell viability across multiple cancer cell lines, including MEC and lung cancer cells. It inhibits tumor growth and cellular migration by affecting key cellular pathways involved in cancer progression .

In Vitro Studies

- Cell Lines Tested : this compound was tested on different cancer cell lines including H460, A549 (lung cancer), and UM-HMC-1, UM-HMC-2 (mucoepidermoid carcinoma).

- IC50 Values : The IC50 values for this compound against H460 cells were reported as 88 nM (24h), 58 nM (48h), and 35 nM (72h). For A549 cells, the IC50 values were 89 nM (24h), 65 nM (48h), and 43 nM (72h) .

- Effect on Cancer Stem Cells : this compound treatment reduced the population of aldehyde dehydrogenase-positive (ALDH+) cells in MEC cell lines, suggesting a decrease in cancer stem cell viability .

In Vivo Studies

In vivo experiments demonstrated that this compound administration at doses of 5 mg/kg and 10 mg/kg significantly inhibited tumor growth after 12 days of treatment in animal models .

Summary of Key Findings

Case Studies

- Lung Cancer : A study involving H460 and A549 lung cancer cells demonstrated that this compound effectively induces ferroptosis, leading to significant reductions in cell viability over time.

- Mucoepidermoid Carcinoma : In MEC cell lines, this compound administration halted tumor growth and migration while promoting histone acetylation, suggesting its potential as a therapeutic agent for salivary gland cancers .

Propriétés

IUPAC Name |

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGZHCFJNDAHEN-OZEXIGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016520 | |

| Record name | Cephaeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-17-0, 5853-29-2 | |

| Record name | (-)-Cephaeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephaeline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephaeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cephaeline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cephaeline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHAELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA971541A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.